molecular formula C8H12O3 B589616 1,3-Dioxolane-2-propanal,  2-ethenyl- CAS No. 158355-63-6

1,3-Dioxolane-2-propanal, 2-ethenyl-

Cat. No.: B589616
CAS No.: 158355-63-6
M. Wt: 156.181
InChI Key: FUXVJALBKCMPLS-UHFFFAOYSA-N
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Description

1,3-Dioxolane-2-propanal, 2-ethenyl- (CAS: 88057-22-1) is a cyclic ether derivative featuring a 1,3-dioxolane core substituted with a propanal group and an ethenyl (vinyl) moiety at the 2-position. The dioxolane ring (C₃H₄O₂) confers stability and polarity, while the ethenyl group introduces unsaturated character, influencing its reactivity and electronic properties . Such compounds are often explored for applications in pharmaceuticals, agrochemicals, and organic synthesis due to their tunable electronic profiles and stability under varying conditions .

Properties

CAS No.

158355-63-6

Molecular Formula

C8H12O3

Molecular Weight

156.181

IUPAC Name

3-(2-ethenyl-1,3-dioxolan-2-yl)propanal

InChI

InChI=1S/C8H12O3/c1-2-8(4-3-5-9)10-6-7-11-8/h2,5H,1,3-4,6-7H2

InChI Key

FUXVJALBKCMPLS-UHFFFAOYSA-N

SMILES

C=CC1(OCCO1)CCC=O

Synonyms

1,3-Dioxolane-2-propanal, 2-ethenyl-

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 1,3-Dioxolane-2-propanal, 2-ethenyl- with structurally related dioxolane derivatives:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
1,3-Dioxolane-2-propanal, 2-ethenyl- 88057-22-1 Not explicitly provided Likely exhibits enhanced reactivity due to conjugated ethenyl group; potential use in bioactive molecule synthesis .
2-Methyl-1,3-dioxolane 497-26-7 C₄H₈O₂ 104.11 Polar solvent; used in organic reactions requiring stable cyclic ethers .
2-Ethyl-2-methyl-1,3-dioxolane 126-39-6 C₆H₁₂O₂ 116.16 Higher hydrophobicity; employed as a solvent in coatings and adhesives .
2-(2-Propenyl)-1,3-dioxolane 38653-49-5 C₆H₈O₂ 112.13 Unsaturated side chain enhances electrophilicity; intermediate in polymer chemistry .
Ethyl 2-Methyl-1,3-dioxolane-2-propionate 182924-36-3 C₉H₁₆O₄ 188.22 Ester functionality improves solubility; used in fragrances and plasticizers .
2-Butyl-2-ethynyl-1,3-dioxolane 128957-79-9 C₉H₁₄O₂ 154.21 Ethynyl group introduces rigidity; explored in material science .

Key Structural and Functional Differences:

  • Reactivity : Unsaturated derivatives (e.g., 2-propenyl-, 2-ethenyl-) are more electrophilic, facilitating participation in cycloaddition or polymerization reactions .
  • Biological Activity : Evidence from 5-nitroimidazole derivatives suggests that conjugated systems (e.g., ethenyl bridges) enhance antimicrobial efficacy and overcome drug resistance, likely due to improved redox activation .

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